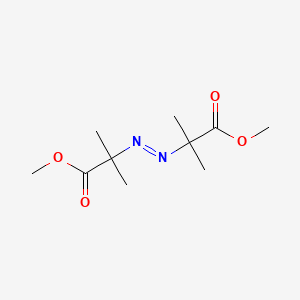

Dimethyl 2,2'-azobis(2-methylpropionate)

Description

The exact mass of the compound Dimethyl 2,2'-azobis(2-methylpropionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl 2,2'-azobis(2-methylpropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2,2'-azobis(2-methylpropionate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,7(13)15-5)11-12-10(3,4)8(14)16-6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMHJBXHRFJKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N=NC(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031497 | |

| Record name | Dimethyl 2,2′-azobis(isobutyrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2589-57-3 | |

| Record name | 1,1′-Dimethyl 2,2′-(1,2-diazenediyl)bis[2-methylpropanoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,2'-azobis(2-methylpropionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2'-(1,2-diazenediyl)bis[2-methyl-, 1,1'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 2,2′-azobis(isobutyrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,2'-azobis(2-methylpropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 2,2'-AZOBIS(2-METHYLPROPIONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88X6P053W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Thermal Decomposition of Dimethyl 2,2'-azobis(2-methylpropionate): A Technical Guide

Introduction

Dimethyl 2,2'-azobis(2-methylpropionate), commonly known as V-601, is an oil-soluble azo compound widely utilized as a free-radical initiator in various chemical processes, including polymer synthesis. It serves as a crucial alternative to more traditional initiators like Azobisisobutyronitrile (AIBN), offering significant safety advantages due to the formation of less toxic byproducts.[1][2] This technical guide provides an in-depth examination of the thermal decomposition mechanism of V-601, presenting key kinetic and thermodynamic data, outlining experimental protocols for its analysis, and visualizing the core processes for clarity.

Core Decomposition Mechanism: Homolytic Cleavage

The primary thermal decomposition pathway for Dimethyl 2,2'-azobis(2-methylpropionate) is a unimolecular homolytic cleavage. When heated, the central azo linkage (-N=N-) breaks symmetrically. This process is driven by the energetically favorable release of a stable molecule of dinitrogen gas (N₂), which significantly increases the entropy of the system.[3][4]

This reaction yields two identical 2-methoxycarbonyl-2-propyl radicals.[3] The decomposition process is governed by first-order reaction kinetics, and its rate is largely unaffected by the solvent used, a characteristic advantage of azo initiators.[2][3] The generated radicals are relatively stabilized by the adjacent ester group, which prevents explosive decomposition under controlled conditions and makes V-601 an effective and predictable radical source.[3]

Quantitative Data

The thermal behavior of V-601 is characterized by several key parameters that are critical for designing and controlling chemical reactions.

Table 1: Thermodynamic and Kinetic Parameters

| Parameter | Value | Conditions |

| Activation Energy (Ea) | 131.2 kJ/mol | - |

| 10-Hour Half-Life Temp. | 66°C | In Toluene |

| Frequency Factor (ln A) | 35.67 | - |

| Self-Accelerating Decomposition Temperature (SADT) | 35°C | - |

(Data sourced from[1][3][5][6])

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₈N₂O₄ |

| Molecular Weight | 230.26 g/mol |

| CAS Number | 2589-57-3 |

| Appearance | Slightly yellow or light yellow crystals or oily liquid |

| Melting Point | 22 - 28 °C |

| Solubility | Insoluble: Water. Soluble: Methanol, Toluene, Chloroform, Hexane. Freely Soluble: Benzene, Ethanol, N,N-Dimethylformamide, Dioxane, DMSO. |

(Data sourced from[1][5][6][7])

Visualizing the Decomposition Pathway

The decomposition can be visualized as a straightforward, single-step process leading to the formation of the key radical species.

Caption: Thermal decomposition pathway of V-601.

Experimental Protocols for Analysis

The study of the thermal decomposition of azo initiators employs several key analytical techniques to elucidate kinetic parameters and reaction pathways.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the thermal properties of the decomposition, such as the onset temperature and the enthalpy of decomposition (heat released).

-

Methodology: A small, precisely weighed sample of V-601 is placed in a hermetically sealed aluminum pan. An empty pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or argon to prevent oxidation). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An exothermic peak on the resulting thermogram indicates the decomposition, with the peak's onset providing the decomposition temperature and the area under the peak corresponding to the enthalpy.[8][9]

Thermogravimetric Analysis (TGA)

-

Objective: To measure the mass loss associated with the decomposition, primarily due to the evolution of nitrogen gas.

-

Methodology: A sample of V-601 is placed in a high-precision balance located inside a furnace. The sample is heated at a controlled rate while its mass is continuously monitored. The resulting TGA curve plots mass percentage against temperature. A distinct step-down in the curve indicates mass loss, which for V-601 corresponds directly to the release of N₂. This allows for confirmation of the decomposition mechanism and can be used for kinetic analysis.[10]

Coupled Thermal Analysis-Spectrometry (e.g., TG-FTIR, TG-MS)

-

Objective: To identify the gaseous products evolved during decomposition in real-time.

-

Methodology: The gas outlet of a TGA instrument is connected to the inlet of a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS). As the sample is heated in the TGA and decomposes, the evolved gases are immediately analyzed. FTIR identifies the gases based on their characteristic infrared absorption spectra, while MS identifies them by their mass-to-charge ratio. This provides definitive evidence of the products formed, such as N₂, and can detect any minor volatile byproducts from secondary reactions.[10]

Experimental Workflow Visualization

The logical flow for analyzing the thermal decomposition of V-601 is outlined below.

Caption: Experimental workflow for thermal analysis.

Conclusion

The thermal decomposition of Dimethyl 2,2'-azobis(2-methylpropionate) is a well-defined process characterized by first-order kinetics and the homolytic cleavage of its central azo bond. This reaction reliably produces 2-methoxycarbonyl-2-propyl radicals and nitrogen gas, making it a highly effective initiator for free-radical polymerization and other radical-mediated reactions. Its key advantages lie in its predictable decomposition rate and the generation of non-nitrile, less toxic byproducts, positioning it as a safer and highly transparent alternative to AIBN.[1] A thorough understanding of its decomposition kinetics, thermodynamics, and the experimental methods used for its characterization is fundamental for its effective and safe application in research and industrial settings.

References

- 1. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]

- 4. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 5. Buy Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 [smolecule.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. Cas 2589-57-3,Dimethyl 2,2'-azobis(2-methylpropionate) | lookchem [lookchem.com]

- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photolytic Decomposition Pathways of V-601 Initiator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photolytic decomposition pathways of the V-601 initiator, scientifically known as dimethyl 2,2'-azobis(2-methylpropionate). V-601 is a widely utilized azo compound that serves as a thermal and photolytic source of free radicals for various chemical transformations, most notably in polymer synthesis. As a nitrile-free alternative to the more common azo initiator AIBN (2,2'-azobis(2-methylpropionitrile)), V-601 offers the advantage of producing less toxic byproducts, making it a subject of significant interest in academic and industrial research, including applications in drug development where polymer-based delivery systems are employed. This document details the fundamental photochemical processes, subsequent radical reactions, and methodologies for studying these phenomena.

Primary Photolytic Decomposition Pathway

The principal mechanism of photolytic decomposition for V-601, upon absorption of ultraviolet (UV) light, is the homolytic cleavage of the carbon-nitrogen bonds adjacent to the central azo linkage (-N=N-).[1] This process results in the liberation of a stable nitrogen molecule (N₂) and the formation of two identical 2-methoxycarbonyl-2-propyl radicals.[1] This primary pathway is analogous to its thermal decomposition.[1] The generation of radicals via photolysis offers precise temporal and spatial control over the initiation of chemical reactions, a significant advantage over thermal methods which are dictated by reaction temperature.[1]

The overall primary photodecomposition reaction can be summarized as follows:

(CH₃)₂C(COOCH₃)-N=N-C(COOCH₃)(CH₃)₂ + hν → 2 (CH₃)₂C(COOCH₃)• + N₂

Secondary Radical Reactions

The highly reactive 2-methoxycarbonyl-2-propyl radicals generated during the primary photolytic event can undergo several subsequent reactions, largely dictated by the surrounding chemical environment (e.g., solvent, presence of monomers or other radical scavengers). The principal secondary pathways include:

-

Radical Combination (Coupling): Two 2-methoxycarbonyl-2-propyl radicals can combine to form a stable dimer, dimethyl 2,2,3,3-tetramethylsuccinate. This is a termination step that reduces the efficiency of polymerization initiation.

-

Disproportionation: One radical can abstract a hydrogen atom from the methyl group of another radical, resulting in the formation of two different stable products: methyl isobutyrate and methyl 2-(methoxymethylidene)-2-methylpropanoate. This is another termination pathway.

-

Reaction with Solvent: The radicals can abstract hydrogen atoms from solvent molecules, if the solvent is susceptible to such reactions. This leads to the formation of methyl isobutyrate and a solvent-derived radical.

-

Initiation of Polymerization: In the presence of monomers (e.g., acrylates, styrenes), the primary radical will add to the monomer's double bond, initiating the polymerization chain reaction. This is the desired pathway in polymer synthesis.

Quantitative Data

| Parameter | Value/Description | Notes |

| UV Absorption | Absorbs UV light, leading to decomposition.[1] | The specific absorption maximum (λmax) and molar absorptivity (ε) are crucial for selecting an appropriate light source. |

| Quantum Yield (Φ) | Not extensively documented for V-601. Generally > 0.2 for effective UV photoinitiators.[1] | The quantum yield is the efficiency of a photochemical process, defined as the number of molecules decomposed per photon absorbed. It can be influenced by the wavelength of light and the solvent.[1] |

| Thermal Decomposition Activation Energy (Ea) | 131.2 kJ/mol[1] | This value is for thermal decomposition but provides insight into the lability of the C-N bonds. |

| 10-Hour Half-Life Temperature | 66°C (in toluene) | This is a measure of thermal stability and indicates that photolytic initiation can be performed at temperatures where thermal decomposition is negligible. |

Experimental Protocols

The study of photolytic decomposition pathways and the determination of quantitative data such as quantum yields involve a combination of photochemical and analytical techniques. Below are detailed methodologies for key experiments.

Determination of Photodissociation Quantum Yield

The quantum yield of V-601 photolysis can be determined using chemical actinometry, which involves comparing the rate of decomposition of V-601 to that of a well-characterized actinometer.

Experimental Workflow:

Methodology:

-

Solution Preparation: Prepare solutions of V-601 and a chemical actinometer (e.g., potassium ferrioxalate) in a suitable, non-absorbing solvent. The concentrations should be chosen to ensure significant absorption of the incident light.

-

Irradiation: Irradiate both solutions in parallel or sequentially in a temperature-controlled photochemical reactor equipped with a monochromatic light source (e.g., a laser or a lamp with a bandpass filter). It is crucial that the geometry, light intensity, and irradiation time are identical for both the sample and the actinometer.

-

Analysis of V-601: Following irradiation, determine the change in concentration of V-601 using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Analysis of Actinometer: Analyze the extent of the photochemical reaction in the actinometer solution. For potassium ferrioxalate, this typically involves spectrophotometrically quantifying the amount of Fe²⁺ produced by complexation with 1,10-phenanthroline.

-

Calculation: The quantum yield of V-601 (ΦV-601) can be calculated using the following formula:

ΦV-601 = (Δ[V-601] / Δt) / (Iabs, V-601)

where Δ[V-601] is the change in V-601 concentration, Δt is the irradiation time, and Iabs, V-601 is the rate of photon absorption by the V-601 solution. The rate of photon absorption is determined from the actinometry experiment.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile products of the secondary radical reactions.

Methodology:

-

Sample Preparation: Prepare a solution of V-601 in the solvent of interest.

-

Photolysis: Irradiate the solution with a UV source for a specified period.

-

Extraction: If necessary, perform a liquid-liquid extraction to concentrate the organic products and remove non-volatile components.

-

GC-MS Analysis: Inject the sample into a GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments each component and detects the fragments, providing a unique mass spectrum that allows for the identification of the compound by comparison to spectral libraries.

Ultrafast Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy (fs-TAS) is an advanced technique used to observe the initial photochemical events on extremely short timescales (femtoseconds to nanoseconds). This allows for the direct observation of the excited state of V-601 and the formation of the initial radical pair.

Methodology:

-

Experimental Setup: The setup consists of a "pump" laser pulse to excite the V-601 molecules and a "probe" laser pulse with a variable time delay to measure the absorption of the transient species.

-

Data Acquisition: The sample is excited by the pump pulse, and the absorption of the probe pulse is measured at various time delays. This generates a three-dimensional data set of absorbance change as a function of wavelength and time.

-

Data Analysis: The data is analyzed to identify the transient species (e.g., the excited singlet state of V-601 and the 2-methoxycarbonyl-2-propyl radical) and to determine their formation and decay kinetics.

Conclusion

The photolytic decomposition of the V-601 initiator is a fundamentally important process for the controlled generation of free radicals. The primary pathway involves the homolytic cleavage of the azo linkage to produce nitrogen gas and two 2-methoxycarbonyl-2-propyl radicals. These radicals can then participate in various secondary reactions, including initiation of polymerization, combination, and disproportionation. While specific quantitative data for V-601 photolysis is sparse, established experimental protocols can be employed to determine key parameters such as the quantum yield and to identify the final products of the decomposition pathways. A thorough understanding of these processes is crucial for optimizing reaction conditions and for the rational design of new materials and drug delivery systems.

References

Synthesis of Dimethyl 2,2'-azobis(2-methylpropionate) from AIBN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Dimethyl 2,2'-azobis(2-methylpropionate), a nitrile-free, oil-soluble azo initiator, from 2,2'-Azobisisobutyronitrile (AIBN). This compound, also known as V-601, serves as a safer and effective alternative to the widely used AIBN for various polymerization and radical-initiated reactions.[1][2] This guide details the prevalent synthetic methodologies, presents key quantitative data, and outlines the experimental workflow.

Introduction

Dimethyl 2,2'-azobis(2-methylpropionate) is a valuable radical initiator in organic synthesis and polymer chemistry. Its synthesis from AIBN is a crucial process, primarily achieved through a variation of the Pinner reaction, which involves the conversion of the nitrile groups of AIBN into methyl esters under acidic conditions.[1][3] An alternative route utilizing thionyl chloride has also been reported.[4] The resulting diester offers significant advantages, including the generation of less toxic byproducts upon decomposition compared to AIBN.[2]

Synthetic Routes and Mechanisms

The foundational precursor for the most common synthetic routes is 2,2'-Azobisisobutyronitrile (AIBN), which provides the core azo group and the isobutyrate framework.[1] The primary transformation involves the conversion of the nitrile functionalities into methyl esters.

Pinner Reaction-based Synthesis

This widely employed method involves the reaction of AIBN with methanol in the presence of a strong acid, typically hydrogen chloride gas.[1][3] The reaction proceeds through the formation of an intermediate imidate ester hydrochloride, which is subsequently hydrolyzed to yield the desired dimethyl ester. The overall reaction is as follows:

Reaction Scheme:

This process is known for its high yield and purity of the final product.[3]

Thionyl Chloride-based Synthesis

An alternative synthetic approach utilizes thionyl chloride in the presence of methanol.[4] This method also facilitates the conversion of the nitrile groups to methyl esters, offering another efficient route to the target compound.

Experimental Protocols

Below are detailed methodologies for the synthesis of Dimethyl 2,2'-azobis(2-methylpropionate) from AIBN.

Method 1: Pinner Reaction with Hydrogen Chloride Gas[3]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add toluene, 2,2'-azobisisobutyronitrile (AIBN), and methanol. Stir the mixture until all solids are completely dissolved.

-

Cooling: Cool the reaction mixture to 15-20°C using a circulating water bath.

-

Reaction: Introduce hydrogen chloride gas into the cooled solution and allow the reaction to proceed for 25-28 hours.

-

Isolation of Intermediate: After the reaction is complete, filter the mixture to recover the mother liquor and obtain the azoimide methyl ether hydrochloride intermediate.

-

Hydrolysis: Hydrolyze the obtained azoimide methyl ether hydrochloride and cool the mixture.

-

Extraction and Purification: Extract the product using cyclohexane. The final product, Dimethyl 2,2'-azobis(2-methylpropionate), is obtained by distillation.

Method 2: Thionyl Chloride Method[4]

-

Reaction Setup: In a 500 ml three-necked flask equipped with a stirrer and reflux device, add 41.8 g (0.25 mol) of 98% 2,2'-azobisisobutyronitrile and 200 g of dichloroethane.

-

Reagent Addition: Add 33.6 g (1.05 mol) of 99.9% methanol to the mixture and start stirring.

-

Cooling and Thionyl Chloride Addition: Cool the mixture to 15°C and slowly add 66.1 g (0.55 mol) of 99% thionyl chloride dropwise at a rate of 16 g/hour .

-

Reaction: Control the temperature of the reaction mixture at 32°C and maintain it for 6 hours.

-

Hydrolysis: After the reaction is complete, add 104.5 g of cold water (7°C) dropwise to carry out the hydrolysis reaction.

-

Workup and Purification: After 1 hour of hydrolysis, separate the layers. Wash the organic phase with an appropriate amount of water and separate the layers again. Distill the organic phase under reduced pressure to recover the dichloroethane. The resulting liquid is Dimethyl 2,2'-azobis(2-methylpropionate), which can be solidified by cryogenic cooling to obtain a white solid product.

Quantitative Data Summary

The following table summarizes the quantitative data from the cited experimental protocols.

| Parameter | Pinner Reaction Method[3] | Thionyl Chloride Method[4] |

| Starting Material | 2,2'-Azobisisobutyronitrile (AIBN) | 2,2'-Azobisisobutyronitrile (AIBN) |

| Key Reagents | Methanol, Hydrogen Chloride Gas | Methanol, Thionyl Chloride |

| Solvent | Toluene, Cyclohexane | Dichloroethane |

| Reaction Temperature | 15-20°C | 15°C (addition), 32°C (reaction) |

| Reaction Time | 25-28 hours | 6 hours |

| Product Yield | ≥ 92% | 94.9% |

| Product Purity (HPLC) | ≥ 99% | 99.8% |

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of Dimethyl 2,2'-azobis(2-methylpropionate) from AIBN.

References

- 1. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]

- 2. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 3. CN104945275A - Method for producing dimethyl 2,2'-azobis(2-methylpropionate) - Google Patents [patents.google.com]

- 4. Dimethyl 2,2'-azobis(2-methylpropionate) synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Dimethyl 2,2'-azobis(2-methylpropionate) (CAS No. 2589-57-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 2,2'-azobis(2-methylpropionate), a versatile and safer alternative to traditional azo-based polymerization initiators. The information presented herein is intended to support research and development activities, particularly in the fields of polymer chemistry and materials science.

Chemical Identity and Structure

Dimethyl 2,2'-azobis(2-methylpropionate) is an organic compound recognized for its utility as a free-radical initiator. Its chemical structure consists of a central diazene group (-N=N-) linking two identical 2-methylpropionate moieties. This symmetrical structure is key to its function, as the azo linkage is thermally labile.

-

CAS Number: 2589-57-3

-

IUPAC Name: Dimethyl 2,2'-(1,2-diazenediyl)bis(2-methylpropanoate)

-

Molecular Formula: C₁₀H₁₈N₂O₄

-

Molecular Weight: 230.26 g/mol

The chemical structure is as follows:

Synonyms and Common Trade Names

This compound is known by several synonyms and trade names in scientific literature and commercial markets.

| Synonym | Common Trade Name |

| 2,2'-Azobis(2-methylpropionic Acid) Dimethyl Ester | V-601 |

| Dimethyl 2,2'-azobisisobutyrate | MAIB |

| AIBME | Iniper MAI |

| 2,2'-Azobis(methyl isobutyrate) | - |

| Dimethyl 2,2'-azodiisobutyrate | - |

Physicochemical and Kinetic Data

The properties of Dimethyl 2,2'-azobis(2-methylpropionate) make it a highly effective oil-soluble, nitrile-free azo polymerization initiator. Key quantitative data are summarized below.

Table 1: General Physicochemical Properties

| Property | Value |

| Appearance | White to light yellow powder or crystalline solid[1] |

| Melting Point | 22 - 28 °C[2][3] |

| Boiling Point | 248.3 ± 25.0 °C (Predicted)[4] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) |

| Flash Point | 77.7 °C |

| Vapor Pressure | 2.85 Pa at 20°C[4] |

Table 2: Thermal Decomposition Kinetics

The utility of this compound as an initiator is defined by its thermal decomposition kinetics.

| Parameter | Value (in Toluene) |

| 10-hour Half-life Temperature (T½) | 66 °C[2][5] |

| Activation Energy (Ea) | 131.2 kJ/mol[2][6] |

| Frequency Factor (ln A) | 35.67[2] |

| SADT (Self-accelerating decomposition temperature) | 35 °C[2] |

Table 3: Solubility Profile

| Solvent | Solubility |

| Water | Insoluble[2] |

| Benzene | Freely Soluble[5] |

| Ethanol | Freely Soluble[2][5] |

| N,N-Dimethylformamide (DMF) | Freely Soluble[5] |

| Dioxane | Freely Soluble[5] |

| Dimethyl sulfoxide (DMSO) | Freely Soluble[5] |

| Methanol | Soluble[2][5] |

| Toluene | Soluble[2][5] |

| Chloroform | Soluble[2][5] |

| Hexane | Soluble[5] |

Comparative Analysis with AIBN

Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) is often presented as a safer and more effective alternative to the more traditional 2,2'-Azobis(isobutyronitrile) (AIBN).

Table 4: Comparison of V-601 and AIBN

| Property | V-601 (CAS 2589-57-3) | AIBN (CAS 78-67-1) |

| Molecular Formula | C₁₀H₁₈N₂O₄ | C₈H₁₂N₄ |

| Molecular Weight | 230.26 | 164.21 |

| 10-hour Half-life Temp. (in Toluene) | 66 °C[2] | 65 °C[2] |

| Activation Energy (Ea) | 131.2 kJ/mol[2] | 132.4 kJ/mol[2] |

| Decomposition Byproducts | Nitrogen gas, methyl isobutyrate[6] | Nitrogen gas, tetramethylsuccinonitrile (toxic) |

| Acute Oral Toxicity (LD50, Rat) | >527 mg/kg (Product)[2]2369 mg/kg (Decomp. Product)[2] | 100 mg/kg (Product)[2]25 mg/kg (Decomp. Product)[2] |

| Solubility in Toluene (wt%, r.t.) | >50[2] | 7.0[2] |

| Solubility in Methanol (wt%, r.t.) | >50[2] | 7.5[2] |

Experimental Protocols

Synthesis of Dimethyl 2,2'-azobis(2-methylpropionate)

The following protocol is based on a documented synthesis route involving the reaction of 2,2'-azobisisobutyronitrile (AIBN) with methanol in the presence of thionyl chloride.

Materials:

-

2,2'-azobisisobutyronitrile (AIBN) (98%)

-

Dichloroethane

-

Methanol (99.9%)

-

Thionyl chloride (99%)

-

Cold water (7 °C)

Procedure:

-

In a 500 mL three-necked flask equipped with a stirrer and reflux condenser, add 41.8 g (0.25 mol) of 98% AIBN and 200 g of dichloroethane.

-

Add 33.6 g (1.05 mol) of 99.9% methanol to the flask and begin stirring.

-

Cool the mixture to 15 °C using an ice bath.

-

Slowly add 66.1 g (0.55 mol) of 99% thionyl chloride dropwise at a rate of approximately 16 g/hour .

-

After the addition is complete, control the reaction temperature at 32 °C and maintain for 6 hours.

-

Upon completion of the reaction, add 104.5 g of cold water (7 °C) dropwise to hydrolyze any remaining reactive species. Allow this hydrolysis to proceed for 1 hour.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Wash the organic phase with an appropriate amount of water and separate the layers again.

-

Distill the organic phase under reduced pressure to remove the dichloroethane solvent. This will yield the product as a liquid.

-

Cool the resulting liquid product under cryogenic conditions to obtain a white solid. The reported yield is approximately 94.9% with a purity of 99.8% by HPLC.

General Protocol for Free-Radical Polymerization

This protocol provides a general methodology for the use of Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) as a thermal initiator for the polymerization of a generic vinyl monomer (e.g., styrene, methyl methacrylate).

Materials:

-

Vinyl monomer (e.g., styrene), purified by passing through basic alumina to remove inhibitors.

-

Dimethyl 2,2'-azobis(2-methylpropionate) (V-601)

-

Anhydrous solvent (e.g., toluene, anisole)

-

Schlenk flask or reaction tube with a rubber septum

-

Nitrogen or Argon source for inert atmosphere

-

Oil bath

Procedure:

-

Determine the desired molar ratio of monomer to initiator. This ratio will influence the final molecular weight of the polymer. A common starting point is a ratio between 200:1 and 1000:1.

-

In a Schlenk flask, add the desired amount of V-601 initiator.

-

Add the solvent and the purified monomer to the flask.

-

Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to thoroughly degas the reaction mixture and remove oxygen, which can inhibit radical polymerization.

-

Freeze the mixture using liquid nitrogen.

-

Apply a vacuum to the flask.

-

Thaw the mixture while maintaining the vacuum.

-

Backfill with an inert gas (Nitrogen or Argon).

-

Repeat this cycle two more times.

-

-

After the final thaw and backfill, place the sealed flask in a preheated oil bath. The temperature should be chosen based on the desired reaction rate and the initiator's half-life (e.g., 65-75 °C).

-

Allow the polymerization to proceed with stirring for the desired amount of time. The reaction can be monitored by taking aliquots at various time points and analyzing for monomer conversion via techniques like ¹H NMR or gas chromatography (GC).

-

To quench the reaction, rapidly cool the flask in an ice bath and expose the mixture to air.

-

Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., cold methanol for polystyrene).

-

Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Visualized Workflow: Thermal Decomposition and Polymerization Initiation

The core function of Dimethyl 2,2'-azobis(2-methylpropionate) is its thermal decomposition to generate free radicals, which subsequently initiate polymerization. This process is visualized below.

Caption: Thermal decomposition of V-601 and subsequent initiation of a polymer chain.

References

- 1. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 3. researchgate.net [researchgate.net]

- 4. dl.uncw.edu [dl.uncw.edu]

- 5. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 6. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to Dimethyl 2,2'-azobis(2-methylpropionate) as a Radical Initiator

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dimethyl 2,2'-azobis(2-methylpropionate), a nitrile-free azo initiator, detailing its role as a radical initiator in polymerization and other radical-mediated reactions.

Introduction

Dimethyl 2,2'-azobis(2-methylpropionate), also known by its commercial name V-601, is an oil-soluble azo compound that serves as a thermal source of free radicals.[1] It is increasingly utilized as a safer alternative to the more conventional initiator, 2,2'-azobisisobutyronitrile (AIBN), primarily due to the absence of nitrile groups in its structure, which results in less toxic decomposition byproducts.[2][3] V-601 exhibits a polymerization activity level comparable to that of AIBN, making it a suitable substitute in various applications.[2][3]

The thermal decomposition of Dimethyl 2,2'-azobis(2-methylpropionate) follows a first-order kinetic model, generating two 2-methoxycarbonyl-2-propyl radicals and a molecule of nitrogen gas.[4] This predictable decomposition behavior allows for controlled initiation of radical polymerizations.[4] The initiator is soluble in a range of organic solvents, including benzene, ethanol, N,N-dimethylformamide, dioxane, and DMSO, and is insoluble in water.[3]

Physicochemical and Kinetic Properties

A summary of the key physicochemical and kinetic properties of Dimethyl 2,2'-azobis(2-methylpropionate) is presented below.

| Property | Value | Reference |

| Chemical Name | Dimethyl 2,2'-azobis(2-methylpropionate) | [3] |

| CAS Number | 2589-57-3 | [3] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [3] |

| Molecular Weight | 230.26 g/mol | [3] |

| Appearance | Slightly yellow or light yellow crystals or oily liquid | [3] |

| Melting Point | 22-28 °C | [3] |

| 10-hour Half-life Temperature (in Toluene) | 66 °C | [2][3] |

| Activation Energy (Ea) | 131.2 kJ/mol | [3][4] |

| Frequency Factor (ln A) | 35.67 | [3] |

| Self-Accelerating Decomposition Temperature (SADT) | 35 °C | [3] |

Decomposition Mechanism and Kinetics

The utility of Dimethyl 2,2'-azobis(2-methylpropionate) as a radical initiator stems from its clean and predictable thermal decomposition. The decomposition process is a unimolecular homolytic cleavage of the C-N bonds, which is largely independent of the solvent.[5]

Thermal Decomposition Pathway

Upon heating, the central azo linkage (-N=N-) of the molecule breaks, releasing a stable nitrogen gas molecule and two identical 2-methoxycarbonyl-2-propyl radicals.[4] The release of nitrogen gas provides a strong thermodynamic driving force for this irreversible decomposition.

Figure 1: Thermal decomposition of Dimethyl 2,2'-azobis(2-methylpropionate).

Photolytic Decomposition

In addition to thermal decomposition, radicals can be generated from Dimethyl 2,2'-azobis(2-methylpropionate) via photolysis.[4] Exposure to UV light can induce the cleavage of the azo linkage, offering temporal and spatial control over radical generation at temperatures below the thermal decomposition threshold.[4]

Role in Radical Polymerization

Dimethyl 2,2'-azobis(2-methylpropionate) is a versatile initiator for various radical polymerization techniques, including conventional free-radical polymerization and controlled/living radical polymerization methods.

Free-Radical Polymerization Workflow

The general workflow for a free-radical polymerization initiated by Dimethyl 2,2'-azobis(2-methylpropionate) involves three main stages: initiation, propagation, and termination.

Figure 2: General workflow of free-radical polymerization.

Experimental Protocols

General Procedure for Free-Radical Polymerization of Styrene

This protocol describes a typical bulk polymerization of styrene using Dimethyl 2,2'-azobis(2-methylpropionate) as the initiator.

Materials:

-

Styrene (inhibitor removed)

-

Dimethyl 2,2'-azobis(2-methylpropionate) (V-601)

-

Solvent (e.g., Toluene), optional

-

Schlenk flask or similar reaction vessel

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

Styrene monomer is purified to remove the inhibitor, typically by washing with an aqueous NaOH solution followed by drying over a suitable drying agent and distillation under reduced pressure.

-

In a Schlenk flask, the desired amount of Dimethyl 2,2'-azobis(2-methylpropionate) is dissolved in the purified styrene monomer (and solvent, if applicable). A typical initiator concentration is in the range of 0.1-1 mol% relative to the monomer.

-

The reaction mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

The flask is backfilled with an inert gas (N₂ or Ar) and placed in a preheated oil bath at the desired reaction temperature (e.g., 70-90 °C).

-

The polymerization is allowed to proceed for a predetermined time, with stirring. The progress of the reaction can be monitored by taking aliquots and determining the monomer conversion via gravimetry or spectroscopy.

-

The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.

-

The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

Protocol for Reverse Atom Transfer Radical Polymerization (RATRP) of Methyl Methacrylate

Dimethyl 2,2'-azobis(2-methylpropionate) can be used as a conventional radical initiator in reverse ATRP. In this process, the radicals generated from the initiator react with a transition metal complex in its higher oxidation state to form the active ATRP initiator in situ.[6][7]

Materials:

-

Methyl methacrylate (MMA) (inhibitor removed)

-

Dimethyl 2,2'-azobis(2-methylpropionate) (V-601)

-

Copper(II) chloride (CuCl₂)

-

2,2'-Bipyridine (bpy) or other suitable ligand

-

Solvent (e.g., Acetonitrile or N,N-Dimethylformamide)[6]

-

Schlenk flask

-

Nitrogen or Argon source

-

Oil bath

Procedure:

-

In a Schlenk flask, CuCl₂ and the ligand (e.g., bpy in a 1:2 molar ratio to Cu) are added.

-

The flask is evacuated and backfilled with an inert gas several times.

-

Degassed solvent, purified MMA, and Dimethyl 2,2'-azobis(2-methylpropionate) are added to the flask via syringe. The molar ratio of Initiator:CuCl₂:Ligand is crucial and typically in the range of 1:2:4.[6]

-

The reaction mixture is stirred at the desired temperature (e.g., 60-90 °C).

-

Samples are taken periodically to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).

-

The polymerization is terminated by cooling and exposure to air. The copper catalyst is typically removed by passing the polymer solution through a column of neutral alumina.

-

The polymer is isolated by precipitation in a non-solvent (e.g., methanol or water).[6]

Figure 3: Simplified mechanism of Reverse ATRP initiated by a conventional initiator.

Comparison with AIBN

Dimethyl 2,2'-azobis(2-methylpropionate) offers several advantages over AIBN, making it a more desirable initiator in certain applications.

| Feature | Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) | 2,2'-Azobisisobutyronitrile (AIBN) | Reference |

| Nitrile Group | No | Yes | [3] |

| Toxicity of Decomposition Products | Lower | Higher (generates toxic cyanide-containing byproducts) | [2][3] |

| Volatility of Decomposition Products | Higher (easier to remove) | Lower | [3] |

| Transparency of Resulting Polymer | Highly transparent | Can lead to discoloration | [3] |

| 10-hour Half-life Temperature (in Toluene) | 66 °C | 65 °C | [3] |

Conclusion

Dimethyl 2,2'-azobis(2-methylpropionate) is an effective and safer alternative to traditional nitrile-containing azo initiators like AIBN. Its predictable first-order decomposition kinetics, solubility in common organic solvents, and the lower toxicity of its byproducts make it a valuable tool for researchers in polymer chemistry and materials science. This guide provides the fundamental knowledge and practical protocols to facilitate the use of this versatile radical initiator in a variety of polymerization applications.

References

- 1. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 2. specialchem.com [specialchem.com]

- 3. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. Reverse ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

Introduction: The Need for Safer, High-Performance Initiators

An In-depth Technical Guide to Nitrile-Free Azo Polymerization Initiators

For Researchers, Scientists, and Drug Development Professionals

Radical polymerization is a cornerstone of polymer synthesis, enabling the creation of a vast array of materials used in everything from common plastics to advanced drug delivery systems. The process is initiated by molecules that can generate free radicals, with azo compounds being a prominent class. An azo initiator is a molecule containing an azo group (-N=N-) flanked by two carbon atoms. Upon thermal or photochemical decomposition, this bond cleaves, releasing nitrogen gas—a thermodynamically favorable process—and generating two carbon-centered radicals that initiate polymerization.[1][2]

The most common azo initiator, 2,2'-azobisisobutyronitrile (AIBN), has been a workhorse in polymer chemistry for decades. However, its nitrile (-C≡N) functionality presents a significant drawback: its decomposition can produce toxic, cyanide-containing byproducts, such as tetramethylsuccinonitrile (TMSN). This poses safety risks during manufacturing and can lead to impurities in the final polymer, which is particularly concerning for biomedical and electronic applications.

Nitrile-free azo polymerization initiators have been developed to address these challenges. These compounds retain the reliable, first-order decomposition kinetics of traditional azo initiators but are designed without nitrile groups.[2][3] As a result, they offer a safer alternative by eliminating the risk of generating toxic cyanide-related byproducts.[4]

Core Advantages of Nitrile-Free Azo Initiators

The adoption of nitrile-free azo initiators is driven by several key advantages over both nitrile-containing azo compounds and another major class of initiators, organic peroxides.

-

Enhanced Safety : The primary advantage is the elimination of toxic byproducts associated with the nitrile group. For instance, the decomposition of Dimethyl 2,2'-azobis(2-methylpropionate) (V-601), a popular nitrile-free initiator, yields stable, less toxic ester compounds.[4][5]

-

Improved Polymer Quality : Polymers synthesized with nitrile-free initiators often exhibit higher transparency and less discoloration, as nitrile-containing residues can cause yellowing.[4] This is critical for applications in optics, such as LCDs, and for creating aesthetically pleasing medical devices.

-

Predictable and Controlled Polymerization : Like other azo initiators, nitrile-free variants exhibit predictable, first-order decomposition kinetics that are largely unaffected by the solvent system.[2] This allows for precise control over the polymerization rate. Unlike organic peroxides, they do not engage in radical-induced decomposition, leading to higher initiator efficiency and preventing unwanted side reactions.[1]

-

Reduced Chain Defects : Azonitrile initiators do not abstract hydrogen from growing polymer chains, a common issue with peroxides. This minimizes undesired branching and cross-linking, allowing for the synthesis of linear polymers with well-defined molecular weights and morphologies.[1]

Key Nitrile-Free Azo Initiators: Properties and Comparison

Several nitrile-free azo initiators are commercially available, each suited for different solvents and temperature ranges. The most important characteristic for selecting an initiator is its decomposition rate, typically expressed as the 10-hour half-life temperature (T½) —the temperature at which 50% of the initiator decomposes in 10 hours.[3]

Below is a comparative table of common nitrile-free initiators and the traditional AIBN.

| Initiator Name | Chemical Name | CAS Number | Molecular Weight ( g/mol ) | 10-hr T½ (°C) | Solubility | Key Features |

| V-601 | Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | 230.26 | 66 (in toluene) | Oil-Soluble | Safer alternative to AIBN with similar activity; produces highly transparent polymers. |

| V-70 | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | 15545-97-8 | 280.40 | 30 | Oil-Soluble | High polymerization activity at low temperatures. Note: Contains nitrile groups but is often used in low-temp applications. |

| VA-086 | 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] | 61551-69-7 | 288.36 | 86 | Water-Soluble | Non-ionic, non-nitrile; introduces hydroxyl end-groups, useful for creating functional polymers. |

| VA-044 | 2,2'-Azobis[N-(2-carboxyethyl)-2-methylpropionamidine] Dihydrochloride | 27776-21-2 | 321.26 | 44 | Water-Soluble | Non-nitrile, low-temperature water-soluble initiator. |

| AIBN (for comparison) | 2,2'-Azobisisobutyronitrile | 78-67-1 | 164.21 | 65 (in toluene) | Oil-Soluble | Widely used standard; decomposition can produce toxic cyanide byproducts. |

Note: The initiation efficiency of most common azo initiators is in the range of 0.5–0.7, meaning 50-70% of the radicals generated successfully initiate a polymer chain.[3]

Visualizing Core Processes

Understanding the mechanism, workflow, and selection logic is crucial for effective implementation. The following diagrams illustrate these core concepts.

General Mechanism of Azo Initiation

The fundamental process involves thermal decomposition of the azo compound to generate radicals, which then initiate the polymerization of vinyl monomers.

Caption: General mechanism of free-radical polymerization initiated by an azo compound.

Logical Workflow for Initiator Selection

Choosing the correct initiator is critical for success and depends on the specific polymerization system.

Caption: Decision tree for selecting an appropriate azo polymerization initiator.

Experimental Workflow for Polymer Synthesis

A typical workflow for laboratory-scale polymer synthesis using a nitrile-free azo initiator involves several key stages.

References

- 1. chempoint.com [chempoint.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. Azo polymerization initiator | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 5. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Homolytic Cleavage of Dimethyl 2,2'-azobis(2-methylpropionate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,2'-azobis(2-methylpropionate), also known by acronyms such as AIBME, V-601, or DMAB, is a widely utilized, oil-soluble azo compound that serves as a thermal and photochemical initiator of radical polymerization.[1][2][3] Its growing preference in academic and industrial research, particularly in the synthesis of polymers for biomedical and drug delivery applications, stems from its character as a nitrile-free initiator. This property makes it a safer alternative to the more traditional azobisisobutyronitrile (AIBN), as its decomposition byproducts are considered less toxic.[4] A thorough understanding of the homolytic cleavage of this compound is paramount for controlling polymerization kinetics, predicting reaction outcomes, and designing novel materials.

This technical guide provides a comprehensive overview of the core principles governing the homolytic cleavage of Dimethyl 2,2'-azobis(2-methylpropionate), including its decomposition mechanism, kinetics, and the experimental protocols used for its study.

Mechanism of Homolytic Cleavage

The primary pathway for the generation of radicals from Dimethyl 2,2'-azobis(2-methylpropionate) is through homolytic cleavage of the central azo linkage (-N=N-). This process can be initiated either by thermal energy or by photochemical activation.[1]

Thermal Decomposition: Upon heating, the molecule undergoes a concerted decomposition, breaking the two carbon-nitrogen bonds simultaneously to release a molecule of nitrogen gas (N₂) and two identical 2-methoxycarbonyl-2-propyl radicals.[1] The release of the highly stable nitrogen molecule provides a significant thermodynamic driving force for this irreversible decomposition.

Photochemical Decomposition: Absorption of ultraviolet (UV) light can also induce the cleavage of the azo bond, generating the same radical species.[1] Photochemical initiation offers the advantage of generating radicals at temperatures below the thermal decomposition threshold, allowing for greater temporal and spatial control over the initiation process.

The generated 2-methoxycarbonyl-2-propyl radicals are tertiary radicals and are stabilized by the adjacent ester group, which reduces their reactivity and prevents explosive decomposition under controlled conditions.[1]

Signaling Pathway of Homolytic Cleavage

Caption: Homolytic cleavage of Dimethyl 2,2'-azobis(2-methylpropionate).

Quantitative Data

The kinetics of the thermal decomposition of Dimethyl 2,2'-azobis(2-methylpropionate) are crucial for designing and controlling polymerization reactions. The decomposition follows first-order kinetics and is highly dependent on temperature and the solvent used. Key quantitative parameters are summarized in the table below.

| Parameter | Value | Conditions |

| 10-hour Half-life (t½) | 66 °C | in Toluene |

| Activation Energy (Ea) | 131.2 kJ/mol | - |

| Self-Accelerating Decomposition Temp. (SADT) | 35 °C | - |

Data sourced from multiple references.[1][4]

Experimental Protocols

The study of the homolytic cleavage of Dimethyl 2,2'-azobis(2-methylpropionate) involves various experimental techniques to determine its decomposition kinetics and to detect and characterize the resulting radicals.

Synthesis of Dimethyl 2,2'-azobis(2-methylpropionate)

A common method for the synthesis of Dimethyl 2,2'-azobis(2-methylpropionate) involves the reaction of 2,2'-azobisisobutyronitrile (AIBN) with methanol in the presence of an acid catalyst.

Materials:

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Methanol

-

Hydrogen chloride (gas) or Thionyl chloride

-

Toluene or Dichloroethane (solvent)

-

Cyclohexane (for extraction)

-

Water

Procedure:

-

In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve AIBN in the chosen solvent (e.g., toluene).[5]

-

Add methanol to the solution and begin stirring.[6]

-

Cool the mixture to approximately 15-20 °C using a circulating water bath.[5]

-

Slowly bubble hydrogen chloride gas through the solution or add thionyl chloride dropwise while maintaining the temperature.[5][6] The reaction is typically carried out for 25-28 hours.[5]

-

After the reaction is complete, quench the reaction by slowly adding cold water to hydrolyze any unreacted intermediates.[6]

-

Separate the organic layer and wash it with water.

-

Extract the aqueous layer with cyclohexane.[5]

-

Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.

-

The final product can be purified by crystallization at low temperatures to yield a white solid.[6]

Kinetic Study of Thermal Decomposition by UV-Vis Spectroscopy

The decomposition of Dimethyl 2,2'-azobis(2-methylpropionate) can be monitored by observing the decrease in its UV absorbance over time at a constant temperature.

Materials:

-

Dimethyl 2,2'-azobis(2-methylpropionate)

-

A suitable solvent with a high boiling point and UV transparency in the region of interest (e.g., toluene, decane)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Prepare a dilute solution of Dimethyl 2,2'-azobis(2-methylpropionate) in the chosen solvent of a known concentration.

-

Record the initial UV-Vis spectrum of the solution at room temperature to determine the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer's cuvette holder to the desired decomposition temperature.

-

Place the cuvette containing the solution in the holder and start monitoring the absorbance at λmax at regular time intervals.

-

Continue data collection for at least three half-lives.

-

The natural logarithm of the absorbance (or concentration) versus time will yield a straight line for a first-order reaction, the slope of which is the negative of the rate constant (k).

Detection of Radicals by Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping

Due to their transient nature, the direct detection of the generated radicals is challenging. ESR spectroscopy, in conjunction with a spin trapping agent, can be used to form a more stable radical adduct that can be readily detected.

Materials:

-

Dimethyl 2,2'-azobis(2-methylpropionate)

-

A suitable solvent (e.g., toluene, benzene)

-

A spin trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN)

-

ESR spectrometer

Procedure:

-

Prepare a solution of Dimethyl 2,2'-azobis(2-methylpropionate) and the spin trapping agent in the chosen solvent. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent the scavenging of radicals by oxygen.

-

Transfer the solution to a quartz ESR tube.

-

Place the ESR tube in the cavity of the ESR spectrometer.

-

Initiate the decomposition of the Dimethyl 2,2'-azobis(2-methylpropionate) either by heating the sample within the ESR cavity (for thermal decomposition) or by irradiating it with a UV lamp (for photochemical decomposition).

-

Record the ESR spectrum. The resulting spectrum will be that of the spin adduct, and its hyperfine splitting pattern can be used to identify the trapped radical.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis and characterization of Dimethyl 2,2'-azobis(2-methylpropionate) and its homolytic cleavage.

Conclusion

Dimethyl 2,2'-azobis(2-methylpropionate) is a valuable radical initiator with favorable properties for various applications, including the synthesis of advanced polymeric materials. A fundamental understanding of its homolytic cleavage, supported by robust kinetic data and reliable experimental protocols, is essential for its effective utilization. The information and methodologies presented in this guide provide a solid foundation for researchers and scientists working with this important compound. The nitrile-free nature of this initiator, coupled with a well-characterized decomposition profile, ensures its continued importance in the field of polymer chemistry and materials science.

References

- 1. Dimethyl 2,2'-azobis(2-methylpropionate) | 2589-57-3 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. metrohm.com [metrohm.com]

- 5. CN104945275A - Method for producing dimethyl 2,2'-azobis(2-methylpropionate) - Google Patents [patents.google.com]

- 6. Dimethyl 2,2'-azobis(2-methylpropionate) synthesis - chemicalbook [chemicalbook.com]

The Initiation Mechanism of V-601 in Free Radical Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initiation mechanism of V-601 (Dimethyl 2,2'-azobis(2-methylpropionate)) in free radical polymerization. V-601 is a non-nitrile, oil-soluble azo initiator, valued as a safer and effective alternative to traditional initiators like azobisisobutyronitrile (AIBN). Its application is particularly relevant in the synthesis of polymers for advanced applications, including in the pharmaceutical and biomedical fields, where purity and low toxicity of byproducts are paramount. This guide delves into the core principles of its function, presenting key data, experimental methodologies, and visual representations of the underlying chemical processes.

Core Principles of V-601 Initiation

The initiation of free radical polymerization by V-601 is a thermally driven process. The mechanism can be broken down into three primary stages: thermal decomposition of the initiator, formation of primary radicals within a solvent cage, and the subsequent diffusion of these radicals to react with monomer units, thereby initiating the polymerization chain reaction.

Thermal Decomposition

V-601, like other azo initiators, undergoes homolytic cleavage of the carbon-nitrogen (C-N) bond upon heating. This unimolecular decomposition is a first-order reaction that results in the formation of two identical 2-methoxycarbonyl-2-propyl radicals and the liberation of a stable nitrogen molecule (N₂).[1] The generation of nitrogen gas is a significant driving force for this decomposition.

The rate of this decomposition is highly dependent on temperature and, to a lesser extent, the solvent environment. A key parameter used to characterize this process is the 10-hour half-life temperature , which is the temperature at which 50% of the initiator will have decomposed in ten hours. For V-601, this temperature is 66°C in a toluene solution .[1]

The Cage Effect and Initiator Efficiency

Immediately following decomposition, the newly formed radical pair is confined within a "cage" of surrounding solvent molecules. Within this cage, several events can occur:

-

Geminate Recombination: The two radicals can recombine to form a stable, non-radical species.

-

Diffusion: The radicals can diffuse out of the solvent cage and become free radicals available to initiate polymerization.

The cage effect describes the phenomenon of geminate recombination, which reduces the number of radicals that can initiate polymerization. The initiator efficiency (f) is a quantitative measure of the fraction of radicals that escape the solvent cage and successfully initiate a polymer chain. For azo initiators, the initiator efficiency typically ranges from 0.5 to 0.7, meaning that 30% to 50% of the generated radicals are lost to recombination within the solvent cage. The efficiency of V-601 has been noted to increase in alcohol-based solvents.[1][2]

Quantitative Data for V-601

A summary of the key quantitative data for V-601 is presented in the tables below for easy comparison and reference.

Table 1: Physical and Chemical Properties of V-601

| Property | Value | Reference |

| Chemical Name | Dimethyl 2,2'-azobis(2-methylpropionate) | [1] |

| CAS Number | 2589-57-3 | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Appearance | Slightly yellow or light yellow crystals or oily liquid | [1] |

Table 2: Kinetic and Thermodynamic Parameters of V-601 Decomposition

| Parameter | Value | Conditions | Reference |

| 10-hour Half-life Temperature | 66 °C | in Toluene | [1] |

| Activation Energy (Ea) | 131.2 kJ/mol | Not specified | [1] |

| Decomposition Rate Constant (kd) | Dependent on temperature and solvent | - | - |

| Initiator Efficiency (f) | Typically 0.5 - 0.7 for azo initiators; higher in alcohols | Dependent on solvent, temperature, and monomer | [2] |

Table 3: Solubility of V-601

| Solvent | Solubility | Reference |

| Water | Insoluble | [2] |

| Methanol | Soluble | [2] |

| Toluene | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Hexane | Soluble | [2] |

| Benzene | Freely soluble | [2] |

| Ethanol | Freely soluble | [2] |

| N,N-Dimethylformamide (DMF) | Freely soluble | [2] |

| Dioxane | Freely soluble | [2] |

| Dimethyl sulfoxide (DMSO) | Freely soluble | [2] |

Experimental Protocols

This section outlines detailed methodologies for the characterization of V-601 as a polymerization initiator and a general protocol for its use in a laboratory setting.

Determination of the Decomposition Rate Constant (k_d)

The decomposition of V-601 follows first-order kinetics, and its rate constant (k_d) can be determined experimentally using techniques that monitor the disappearance of the initiator over time at a constant temperature.

Methodology: Gas Chromatography (GC)

-

Preparation of Standard Solutions: Prepare a series of V-601 solutions of known concentrations in the desired solvent (e.g., toluene, ethylbenzene).

-

Calibration Curve: Inject the standard solutions into a gas chromatograph equipped with a flame ionization detector (FID). Create a calibration curve by plotting the peak area of V-601 against its concentration.

-

Kinetic Runs:

-

Prepare a solution of V-601 of a known initial concentration in the chosen solvent in a sealed reaction vessel.

-

Place the vessel in a constant temperature bath set to the desired reaction temperature (e.g., 60°C, 70°C, 80°C).

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the decomposition by rapid cooling.

-

Analyze the concentration of the remaining V-601 in each aliquot using the pre-calibrated GC method.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of V-601 (ln[V-601]) versus time.

-

The plot should yield a straight line, confirming the first-order kinetics.

-

The decomposition rate constant (k_d) is the negative of the slope of this line.

-

The half-life (t₁/₂) of the initiator at that temperature can be calculated using the equation: t₁/₂ = ln(2) / k_d.

-

Determination of Initiator Efficiency (f)

The initiator efficiency (f) can be determined by comparing the rate of radical production to the rate of initiation of polymerization. A common method involves the use of a radical scavenger.

Methodology: Radical Trapping with a Stable Free Radical

-

Selection of a Radical Scavenger: Choose a stable free radical scavenger, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) or galvinoxyl, which reacts stoichiometrically with the initiator-derived radicals. The scavenger should have a distinct color that disappears upon reaction, allowing for spectrophotometric monitoring.

-

Decomposition in the Presence of the Scavenger:

-

Prepare a solution containing a known concentration of V-601 and an excess of the radical scavenger in a suitable solvent.

-

Heat the solution to a constant temperature where V-601 decomposition occurs at a measurable rate.

-

Monitor the disappearance of the scavenger over time using a UV-Vis spectrophotometer by measuring the decrease in absorbance at its characteristic wavelength.

-

-

Calculation of the Rate of Radical Generation: The rate of disappearance of the scavenger is equal to the rate of generation of radicals that escape the solvent cage.

-

Calculation of the Rate of Initiator Decomposition: The rate of decomposition of V-601 can be calculated using the previously determined k_d value at that temperature and the initial concentration of V-601.

-

Calculation of Initiator Efficiency: The initiator efficiency (f) is the ratio of the rate of radical generation (determined from scavenger consumption) to the theoretical rate of radical production from the decomposition of the initiator (2 * k_d * [V-601]).

General Protocol for Free Radical Polymerization Using V-601

This protocol provides a general guideline for the bulk polymerization of a vinyl monomer, such as styrene or methyl methacrylate (MMA), using V-601 as the initiator.

-

Monomer Purification: Remove the inhibitor from the monomer (e.g., styrene or MMA) by washing with an aqueous NaOH solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO₄), and finally, distillation under reduced pressure.

-

Reaction Setup:

-

In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified monomer.

-

Add the calculated amount of V-601 (typically 0.1 to 1 mol% relative to the monomer).

-

Seal the flask with a rubber septum.

-

-

Degassing: Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 20-30 minutes while stirring. Oxygen is a potent inhibitor of radical polymerization.

-

Polymerization:

-

Immerse the sealed flask in a preheated oil bath set to the desired polymerization temperature (e.g., 70-90°C).

-

Allow the polymerization to proceed for the desired amount of time, with continuous stirring. The reaction mixture will become more viscous as the polymer forms.

-

-

Termination and Isolation:

-

To stop the polymerization, remove the flask from the oil bath and cool it rapidly in an ice bath.

-

Dissolve the viscous polymer solution in a suitable solvent (e.g., toluene or tetrahydrofuran).

-

Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., cold methanol or ethanol) while stirring vigorously.

-

Collect the precipitated polymer by filtration.

-

-

Purification and Drying:

-

Wash the polymer with the non-solvent to remove any unreacted monomer and initiator fragments.

-

Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in V-601 initiated free radical polymerization.

Caption: Thermal decomposition of V-601 to form primary radicals.

Caption: The fate of primary radicals: cage effect and initiation.

References

- 1. V-601|CAS:2589-57-3|Dimethyl 2,2'-azobis(2-methylpropionate)|AIBME|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 2. 2589-57-3・V-601, Azo Initiator・LB-V601-20GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

The Dawn of a New Era in Polymer Science: Unraveling the History of Azo Compound Initiators

For researchers, scientists, and drug development professionals, understanding the genesis of the tools of the trade is paramount. This in-depth technical guide delves into the history of azo compound initiators, tracing their path from discovery to their pivotal role in polymer chemistry. This exploration will encompass the key scientific milestones, the brilliant minds behind them, and the foundational experimental work that established azo compounds as indispensable initiators in free radical polymerization.

The journey of azo compounds began long before their application in polymer synthesis, with their initial discovery rooted in the vibrant world of synthetic dyes. The systematic investigation into their potential as free radical initiators, however, marked a significant turning point in polymer science, primarily taking shape in the 1950s. At the forefront of this revolution was azobisisobutyronitrile (AIBN), a compound first synthesized in 1896 by Thiele and Heuser, which would later emerge as the archetypal aliphatic azo initiator.

From Pigments to Polymers: A Shift in Perspective

While the chromophoric azo group (-N=N-) was initially prized for its color-imparting properties in the burgeoning dye industry, the inherent instability of certain aliphatic azo compounds under thermal or photochemical stimulation caught the attention of polymer chemists. The controlled decomposition of these compounds into free radicals and nitrogen gas presented a clean and efficient method for initiating the chain reactions necessary for polymerization. This offered a distinct advantage over the peroxide initiators prevalent at the time, which were often associated with undesirable side reactions and less predictable kinetics.

The transition from dye chemistry to polymerization initiation was not instantaneous but rather a gradual realization of the unique properties of the azo functional group. The pioneering work of scientists in the mid-20th century in the field of free radical polymerization laid the groundwork for this shift. While a single "discoverer" of azo initiators is not explicitly documented, the collective research efforts of the 1940s and 1950s solidified their importance.

The Rise of AIBN: A Workhorse Initiator

Azobisisobutyronitrile (AIBN) quickly became the most widely studied and utilized azo initiator due to its convenient decomposition temperature and the stability of the resulting 2-cyano-2-propyl radicals. Early kinetic studies were crucial in understanding its behavior and establishing its efficacy as an initiator.

Key Milestones in the Early History of Azo Initiators

| Year | Milestone | Key Scientists/Contributors |

| 1896 | First synthesis of azobisisobutyronitrile (AIBN). | Thiele and Heuser |

| 1950s | Systematic investigation of azo compounds as free radical initiators begins. | Collective research efforts in the polymer chemistry community |

Early Kinetic Data for AIBN Decomposition

The following table summarizes typical kinetic data for the thermal decomposition of AIBN in solution, as determined in early studies. This data was instrumental in allowing chemists to predict and control the rate of polymerization.

| Solvent | Temperature (°C) | Rate Constant (k_d x 10^5 s⁻¹) | Activation Energy (E_a, kJ/mol) |

| Toluene | 60 | 1.2 | 129 |

| Benzene | 80 | 18.0 | 129 |

| Methanol | 60 | 1.1 | 130 |

Note: The values presented are approximate and varied slightly between different studies and experimental conditions.

Foundational Experimental Protocols

The establishment of reliable experimental protocols was critical for the widespread adoption of azo initiators. Below are detailed methodologies representative of the key experiments of that era.

Synthesis of Azobisisobutyronitrile (AIBN)

The synthesis of AIBN, a cornerstone of azo initiator chemistry, was typically carried out in a two-step process from acetone cyanohydrin and hydrazine.

Step 1: Synthesis of 1,2-bis(1-cyano-1-methylethyl)hydrazine

-

To a solution of hydrazine sulfate in water, acetone cyanohydrin is added.

-

The mixture is stirred and cooled, leading to the precipitation of 1,2-bis(1-cyano-1-methylethyl)hydrazine.

-

The solid product is filtered, washed with cold water, and dried.

Step 2: Oxidation to Azobisisobutyronitrile

-

The 1,2-bis(1-cyano-1-methylethyl)hydrazine is suspended in a suitable solvent, such as diethyl ether.

-